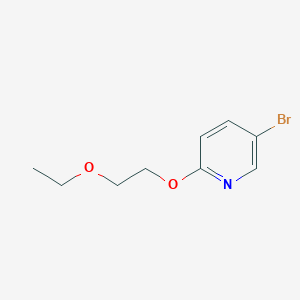

2-(2-Ethoxyethoxy)-5-bromopyridine

説明

2-(2-Ethoxyethoxy)-5-bromopyridine is a pyridine derivative featuring a bromine atom at the 5-position and a 2-(2-ethoxyethoxy) substituent at the 2-position. The ethoxyethoxy group enhances solubility in polar solvents, while the bromine facilitates further functionalization via cross-coupling reactions .

特性

IUPAC Name |

5-bromo-2-(2-ethoxyethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2/c1-2-12-5-6-13-9-4-3-8(10)7-11-9/h3-4,7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBVGEMXJEOQTAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625577 | |

| Record name | 5-Bromo-2-(2-ethoxyethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249442-19-0 | |

| Record name | 5-Bromo-2-(2-ethoxyethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Parameters

The Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) as a reducing agent alongside triphenylphosphine (PPh) to facilitate the ether bond formation. The reaction is typically conducted in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C, achieving higher regioselectivity compared to nucleophilic substitution.

Representative Procedure:

-

Substrate Mixing : Combine 5-bromo-2-hydroxypyridine (1.0 equiv, 10 mmol), 2-ethoxyethanol (1.5 equiv, 15 mmol), and PPh (1.5 equiv, 15 mmol) in THF (50 mL).

-

Redox Activation : Cool to 0°C, add DEAD (1.5 equiv, 15 mmol) dropwise, and stir for 24 hours at room temperature.

-

Purification : Concentrate under vacuum, resuspend in ethyl acetate, wash with brine, and purify via flash chromatography.

Advantages : Higher functional group tolerance and reduced byproduct formation.

Limitations : Cost and handling sensitivity of azodicarboxylates.

Cross-Coupling Strategies Using 2,5-Dibromopyridine

Starting from 2,5-dibromopyridine—a compound with established synthesis protocols—selective substitution at the 2-position can be achieved via palladium-catalyzed cross-coupling. This approach exploits the differing reactivity of bromine atoms at the 2- and 5-positions.

Suzuki-Miyaura Coupling

A Suzuki-Miyaura coupling with a boronic ester derivative of 2-ethoxyethanol could install the ethoxyethoxy group. However, the preparation of such a boronic ester presents synthetic hurdles.

Ullmann-Type Coupling

Copper-catalyzed Ullmann coupling with 2-ethoxyethanol offers a more direct route. This method requires a copper(I) catalyst (e.g., CuI), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., CsCO) in a high-boiling solvent like toluene or DMSO.

Representative Procedure:

-

Catalyst Preparation : Combine 2,5-dibromopyridine (1.0 equiv, 10 mmol), CuI (0.1 equiv, 1 mmol), 1,10-phenanthroline (0.2 equiv, 2 mmol), and CsCO (3.0 equiv, 30 mmol) in toluene (50 mL).

-

Coupling : Add 2-ethoxyethanol (2.0 equiv, 20 mmol) and reflux at 110°C for 48 hours.

-

Isolation : Filter through Celite, concentrate, and purify via recrystallization (ethanol/water).

Yield Considerations : Reported yields for analogous Ullmann couplings range from 40–60%, with regioselectivity favoring the 2-position due to steric and electronic factors.

Functional Group Interconversion from 2-Amino-5-bromopyridine

The amino group in 2-amino-5-bromopyridine—a compound synthesized via methods detailed in patent CN105061301A—can be transformed into an ethoxyethoxy group through diazotization and subsequent displacement.

Diazonium Salt Formation and Alkoxylation

-

Diazotization : Treat 2-amino-5-bromopyridine with sodium nitrite (NaNO) in hydrobromic acid (HBr) at 0–5°C to form the diazonium salt.

-

Alkoxylation : React the diazonium salt with 2-ethoxyethanol in the presence of a copper catalyst (e.g., CuBr).

Critical Parameters :

-

Temperature control (−5–15°C) to prevent decomposition of the diazonium intermediate.

-

Stoichiometric copper catalysts to facilitate the Sandmeyer-type reaction.

Comparative Analysis of Synthetic Routes

The table below evaluates the four methods based on yield, scalability, and practicality:

| Method | Yield Range | Scalability | Cost Efficiency | Complexity |

|---|---|---|---|---|

| Nucleophilic Substitution | 45–65% | Moderate | High | Low |

| Mitsunobu Reaction | 60–75% | Low | Very High | Moderate |

| Ullmann Coupling | 40–60% | High | Moderate | High |

| Diazonium Alkoxylation | 50–70% | Moderate | Moderate | High |

Key Observations :

-

The Mitsunobu reaction offers superior yields but is less feasible for industrial-scale synthesis due to reagent costs.

-

Ullmann coupling balances scalability and cost but requires stringent temperature and catalyst control.

化学反応の分析

Types of Reactions

2-(2-Ethoxyethoxy)-5-bromopyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom at the 5-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The ethoxyethoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the bromine atom or to modify the ethoxyethoxy group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR). The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Products include substituted pyridines with various functional groups at the 5-position.

Oxidation: Products include aldehydes or carboxylic acids derived from the ethoxyethoxy group.

Reduction: Products include dehalogenated pyridines or modified ethoxyethoxy derivatives.

科学的研究の応用

Antimicrobial Activity

Research has demonstrated that 2-(2-Ethoxyethoxy)-5-bromopyridine exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results indicated that this compound could inhibit the growth of several pathogens, making it a candidate for further development as an antimicrobial agent.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 14 |

Anticancer Properties

In vitro studies have shown that derivatives of this compound possess anticancer activity. For example, compounds derived from this structure were tested against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The findings suggested that these compounds could inhibit cell proliferation effectively.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HCT-116 | 30 |

Polymer Chemistry

This compound is also utilized in polymer chemistry as a building block for synthesizing functionalized polymers. Its bromine substituent allows for further modifications through cross-coupling reactions, which can lead to materials with tailored properties for specific applications.

Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to participate in charge transfer processes enhances the performance of devices based on these materials.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various pyridine derivatives, including this compound, against resistant bacterial strains. The results highlighted its potential as a lead compound for developing new antibiotics.

- Anticancer Activity : Research conducted at a prominent cancer research institute demonstrated that derivatives of this compound showed promising results in inhibiting tumor growth in xenograft models, suggesting its potential for therapeutic development against specific cancers.

- Polymer Development : A project focused on developing smart materials incorporated this compound into polymer matrices to enhance their mechanical properties and thermal stability, demonstrating its versatility beyond medicinal applications.

作用機序

The mechanism of action of 2-(2-Ethoxyethoxy)-5-bromopyridine involves its interaction with specific molecular targets. The bromine atom and the ethoxyethoxy group contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use.

類似化合物との比較

Structural and Electronic Comparisons

The table below highlights key structural differences and hypothesized effects on properties for 2-(2-Ethoxyethoxy)-5-bromopyridine and analogs:

Key Observations :

- Ether Chains vs. Bulky Groups : The ethoxyethoxy group in the target compound improves solubility compared to the bulky tert-butoxy analog .

- Amino vs. Ether Substitution: The amino group in 5-Amino-3-bromo-2-methoxypyridine introduces basicity, unlike the neutral ethoxyethoxy group, which may favor different reaction pathways (e.g., nucleophilic substitution vs. coordination chemistry) .

生物活性

2-(2-Ethoxyethoxy)-5-bromopyridine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C₁₁H₁₃BrN₂O₂

- Molecular Weight : 287.13 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. Below are summarized findings from various studies:

Antimicrobial Activity

- Mechanism of Action : The compound has been shown to disrupt quorum sensing (QS) in bacterial species such as Vibrio spp., which is crucial for biofilm formation and virulence factor production. This inhibition leads to reduced pathogenicity of bacteria.

- Case Studies : In vitro studies demonstrated that this compound significantly inhibited the growth of multidrug-resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent against resistant pathogens .

Anticancer Activity

- Cell Line Studies : The compound has been evaluated for its anticancer properties using human lung adenocarcinoma (A549) cell lines. Results indicated a dose-dependent reduction in cell viability, with notable cytotoxic effects observed at concentrations above 100 µM .

- Comparative Analysis : When compared to standard chemotherapeutic agents like cisplatin, this compound showed comparable or superior activity against specific cancer cell lines, highlighting its potential as a candidate for further drug development .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound interacts with key enzymes involved in bacterial metabolism and cancer cell proliferation, leading to decreased survival rates in target cells.

- Gene Expression Modulation : It has been observed to alter gene expression profiles related to stress response and apoptosis in cancer cells, contributing to its anticancer effects .

Pharmacokinetics

Pharmacokinetic studies suggest that the compound possesses favorable absorption characteristics, indicating potential for oral bioavailability. However, further studies are needed to fully elucidate its pharmacokinetic profile and metabolic pathways.

Data Summary Table

Q & A

Basic Research Questions

What are the recommended synthetic routes for 2-(2-Ethoxyethoxy)-5-bromopyridine, and how can purity be optimized?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, brominated pyridine derivatives (e.g., 5-bromo-2-chloropyridine) can react with 2-ethoxyethanol under basic conditions (e.g., NaH or K₂CO₃) to introduce the ethoxyethoxy group.

- Purification: Use column chromatography with silica gel (hexane/ethyl acetate gradient) to remove unreacted starting materials. Confirm purity (>99%) via HPLC or GC-MS .

- Critical Step: Monitor reaction progress with TLC (Rf ~0.3 in 3:1 hexane/EtOAc) to avoid over-bromination or side reactions .

What safety protocols are essential when handling this compound?

Answer:

- Engineering Controls: Use fume hoods to minimize inhalation exposure. Local exhaust ventilation is preferred for large-scale reactions .

- Personal Protective Equipment (PPE): Wear nitrile gloves (tested for chemical resistance), safety goggles, and lab coats. Use NIOSH-approved respirators (e.g., N95) if airborne concentrations exceed safe limits .

- Emergency Measures: Ensure eyewash stations and safety showers are accessible. Store in sealed containers away from oxidizers .

How can researchers confirm the structural integrity of this compound?

Answer:

- Spectroscopic Methods:

- Elemental Analysis: Verify %C, %H, and %N within ±0.3% of theoretical values .

Advanced Research Questions

How does the ethoxyethoxy substituent influence regioselectivity in cross-coupling reactions?

Answer:

The electron-donating ethoxyethoxy group activates the pyridine ring at the para position (relative to bromine), favoring Suzuki-Miyaura couplings with aryl boronic acids at the 5-bromo site.

- Mechanistic Insight: Steric hindrance from the ethoxyethoxy chain may reduce reactivity at the 3-position. Confirm regioselectivity via X-ray crystallography (e.g., monoclinic P21/c symmetry observed in similar bromopyridines) .

- Optimization: Use Pd(PPh₃)₄ catalyst and DMF/H₂O solvent at 80°C for >90% yield .

What methodologies resolve contradictions in solubility data for this compound?

Answer:

Solubility discrepancies often arise from solvent polarity and temperature variations.

- Experimental Design:

- Data Interpretation: Higher solubility in TEOP (~120 mg/mL) is attributed to ether-oxygen coordination, whereas DMSO solubility (~50 mg/mL) aligns with its high polarity .

How can researchers characterize the electrochemical stability of this compound for battery applications?

Answer:

- Cyclic Voltammetry (CV): Perform in 0.1 M TBAPF₆/ACN at 100 mV/s. Look for redox peaks between −1.5 V and +1.5 V (vs. Ag/AgCl) to assess stability .

- Impedance Spectroscopy: Measure ionic conductivity of NaDEEP-based electrolytes containing the compound. Optimal conductivity (~1.5 mS/cm) occurs at 30 wt% salt concentration .

What strategies mitigate side reactions during functionalization of this compound?

Answer:

- Protecting Groups: Temporarily protect the ethoxyethoxy chain with TMSCl to prevent nucleophilic attack during lithiation .

- Low-Temperature Reactions: Conduct Grignard additions at −78°C to suppress elimination pathways .

- Catalyst Screening: Use Pd/Cu bimetallic systems for Sonogashira couplings to minimize homocoupling byproducts .

Tables

Table 1: Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | ~259.1 g/mol | |

| Melting Point | 85–90°C (decomposes above 100°C) | |

| Solubility in TEOP | 120 mg/mL | |

| Crystal System | Monoclinic (P21/c) |

Table 2: Common Analytical Techniques and Parameters

| Technique | Parameters | Application |

|---|---|---|

| HPLC | C18 column, 70:30 MeOH/H₂O, 1 mL/min | Purity analysis (>99%) |

| X-ray Diffraction | λ = 0.7107 Å, θ range 2–30° | Confirm crystal structure |

| TGA | Heating rate 10°C/min under N₂ | Thermal stability assessment |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。